(2-Ethylpyridin-3-yl)boronic acid
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Overview
Description
“(2-Ethylpyridin-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are widely used in various fields of research due to their interactions with diols and strong Lewis bases . They are also used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Molecular Structure Analysis
The molecular formula of “(2-Ethylpyridin-3-yl)boronic acid” is C7H10BNO2 . Its average mass is 150.971 Da and its monoisotopic mass is 151.080460 Da .Chemical Reactions Analysis
Boronic acids, including “(2-Ethylpyridin-3-yl)boronic acid”, can undergo a transesterification reaction . Moreover, apart from the transesterification reaction, boronic esters also undergo a metathesis reaction .Scientific Research Applications
Boronic acids are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:
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Sensing Applications
- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection .
- Detection can be at the interface of the sensing material or within the bulk sample .
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Biological Labelling, Protein Manipulation, and Modification
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Separation Technologies
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Development of Therapeutics
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Cross-Coupling Reactions and Catalysis
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Materials Science
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Organic Synthesis
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Medicinal Chemistry
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Polymer Materials
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Optoelectronics Materials
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Fluorescence Sensing
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Environmental Monitoring
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Self-Healing Polymers and Hydrogels
- Boronic acids, including boronic/boronate esters, borax, and benzoxaborole, have been used to create self-healing polymers and hydrogels .
- These materials can relieve external stress and restore their original mechanical properties after damage via dynamic covalent bonding in the polymeric structure or the reversible association of supramolecular motifs .
- The self-healing, injectability, and biocompatibility of boronic ester-based polymers have led to several technological achievements with applicability in biomedical fields, including drug delivery, medical adhesion, bioimplants, and healthcare monitoring .
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Reversible Click Chemistry
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Synthesis of Borinic Acid Derivatives
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Organoboron Compounds in Organic Synthesis
Future Directions
Boronic acids, including “(2-Ethylpyridin-3-yl)boronic acid”, have potential for future applications in various fields. They are increasingly being used in the design of drugs , and their unique properties make them promising candidates for the development of new drugs . Additionally, boronic acids are being explored for their potential in materials chemistry, such as in the construction of polymers with reversible properties .
properties
IUPAC Name |
(2-ethylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-2-7-6(8(10)11)4-3-5-9-7/h3-5,10-11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYBEDDNBACEEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)CC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694478 |
Source
|
Record name | (2-Ethylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylpyridin-3-yl)boronic acid | |
CAS RN |
1310384-02-1 |
Source
|
Record name | (2-Ethylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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